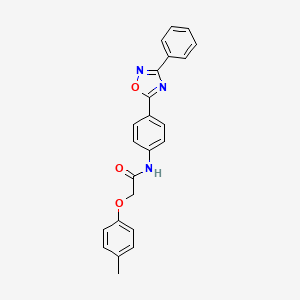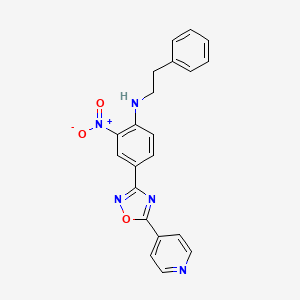
2-nitro-N-phenethyl-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-phenethyl-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline, commonly known as 'NPD', is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. NPD is a heterocyclic compound that contains a nitro group, an oxadiazole ring, and a pyridine moiety. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Mecanismo De Acción
The mechanism of action of NPD is not fully understood. However, studies have suggested that NPD may act as a photosensitizer, which can absorb light and transfer energy to other molecules. This property has been utilized in the development of organic solar cells.
Biochemical and physiological effects:
NPD has not been studied extensively for its biochemical and physiological effects. However, studies have suggested that NPD may exhibit antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPD has several advantages in the laboratory experiments, including its ease of synthesis, stability, and unique properties. However, the limitations of NPD include its low solubility in water and limited studies on its toxicity.
Direcciones Futuras
The future directions for the research on NPD include its application in the development of organic electronic devices, such as solar cells and transistors. Additionally, studies on the toxicity and pharmacological properties of NPD may lead to its potential application in the development of new drugs.
Conclusion:
In conclusion, NPD is a unique compound that has gained significant attention in the field of scientific research. Its ease of synthesis and unique properties make it a promising candidate for the development of organic electronic devices. Further studies on the toxicity and pharmacological properties of NPD may lead to its potential application in the development of new drugs.
Métodos De Síntesis
The synthesis of NPD can be achieved using different methods, including the condensation of 2-nitroaniline and 4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline. The reaction is carried out in the presence of a catalyst and a solvent. The product is then purified using chromatography techniques to obtain the desired compound.
Aplicaciones Científicas De Investigación
NPD has been extensively studied for its potential applications in scientific research. One of the significant applications of NPD is in the field of organic electronics. NPD has been used as a building block in the synthesis of organic semiconductors, which have shown promising results in the development of flexible electronic devices.
Propiedades
IUPAC Name |
2-nitro-N-(2-phenylethyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c27-26(28)19-14-17(20-24-21(29-25-20)16-9-11-22-12-10-16)6-7-18(19)23-13-8-15-4-2-1-3-5-15/h1-7,9-12,14,23H,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHAVHVIEVZKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)
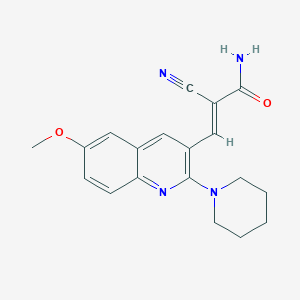
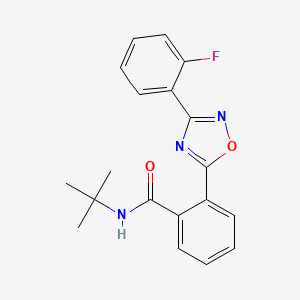
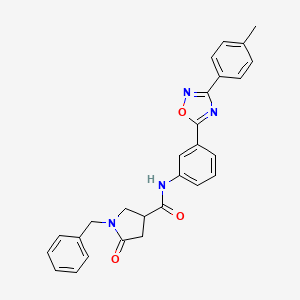
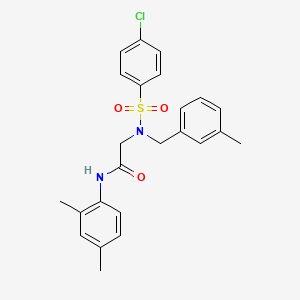
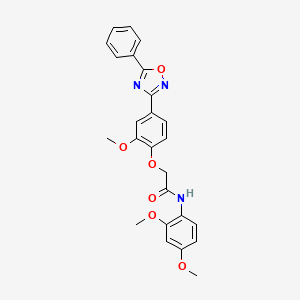

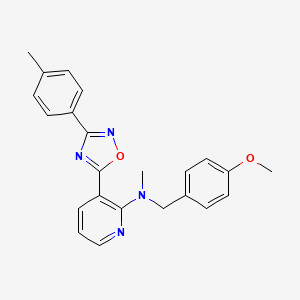
![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)

![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)

